N-Boc-3-Fluoro-L-tyrosine

Description

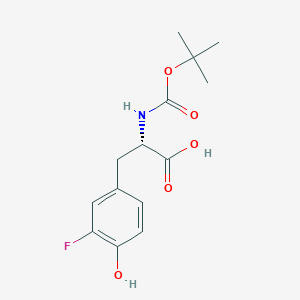

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620969 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-33-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-3-Fluoro-L-tyrosine: A Comprehensive Technical Guide

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the biological activity, metabolic stability, and conformational properties of peptides and small molecules.[1] N-Boc-3-Fluoro-L-tyrosine, a derivative of the amino acid L-tyrosine, is a key building block in this arena. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom at the 3-position of the tyrosine aromatic ring, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, makes this compound a versatile tool in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][] The Boc group provides a stable yet readily cleavable protecting moiety, essential for the stepwise assembly of peptide chains.[1][3]

Physicochemical Properties

This compound is typically a white to off-white solid, and its key physicochemical properties are summarized in the table below.[1] Understanding these properties is crucial for its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 125218-33-9 | [4][5][6] |

| Molecular Formula | C14H18FNO5 | [4][5] |

| Molecular Weight | 299.29 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [1][4] |

| Purity | Typically ≥95% or ≥97% | [4][8][9] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.[1] | |

| Storage | Long-term storage in a cool, dry place.[8] Recommended at -20°C.[4] |

Synthesis of this compound

The synthesis of this compound is a critical process that ensures the availability of this high-purity building block for further applications. The most common synthetic route involves the protection of the amino group of 3-Fluoro-L-tyrosine with a Boc group.

Reaction Scheme

The synthesis typically proceeds by reacting 3-Fluoro-L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)2O.

A general representation of this synthesis is as follows:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on well-established methods for the Boc protection of amino acids.[10]

Materials:

-

3-Fluoro-L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)[10]

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium bisulfate (KHSO4) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 3-Fluoro-L-tyrosine in a 1:1 mixture of dioxane and water containing a suitable base (e.g., NaHCO3 or K2CO3).[10]

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane dropwise to the cooled solution with stirring.[10]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[10]

-

After the reaction is complete (monitored by TLC), add water to the mixture.

-

Acidify the aqueous solution to a pH of approximately 4 with a saturated solution of KHSO4.[10]

-

Extract the product with ethyl acetate (3x).[10]

-

Combine the organic layers and dry over anhydrous MgSO4.[10]

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by crystallization if necessary.

Rationale for Experimental Choices:

-

Choice of Base: A mild inorganic base like sodium bicarbonate or potassium carbonate is used to deprotonate the amino group without causing significant side reactions.

-

Solvent System: The dioxane/water mixture is effective for dissolving both the polar amino acid and the less polar (Boc)2O, facilitating the reaction.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to proceed to completion at room temperature.

-

Acidic Workup: Acidification is necessary to protonate the carboxylate group, making the product extractable into an organic solvent.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the β-protons, and the protons of the Boc group. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), the α-carbon, the β-carbon, and the carbons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 300.30 g/mol .

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS).[1] The Boc protecting group allows for its incorporation into a growing peptide chain. The fluorine atom can serve several purposes:

-

Modulating Biological Activity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets.[1][]

-

Improving Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to metabolic degradation.[1]

-

¹⁹F NMR Probe: The fluorine atom can be used as a sensitive probe in ¹⁹F NMR studies to investigate peptide conformation and interactions.[]

Caption: Workflow of Solid-Phase Peptide Synthesis incorporating this compound.

Medicinal Chemistry

In medicinal chemistry, this compound is used as a building block for the synthesis of small molecule drugs. The introduction of fluorine can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties.[1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[11][12]

General Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid inhalation of dust.[11]

-

Avoid contact with skin and eyes.[11]

-

In case of contact, flush the affected area with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[8]

-

Long-term storage at -20°C is recommended to maintain stability.[4]

Conclusion

This compound is a specialized yet highly valuable amino acid derivative that plays a crucial role in advancing peptide and medicinal chemistry. Its unique combination of a protecting group and a fluorine substituent provides researchers with a powerful tool for designing novel molecules with enhanced properties. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Cusabio. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

-

ScienceLab.com. Material Safety Data Sheet L-tyrosine. [Link]

-

ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-L-tyrosine. PubChem Compound Database. [Link]

-

Wiley. N-Boc-L-tyrosine. SpectraBase. [Link]

-

National Center for Biotechnology Information. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. PubChem Compound Database. [Link]

-

Chem-Impex International, Inc. Boc-L-tyrosine. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

-

MDPI. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]

-

National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

-

MDPI. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. [Link]

- Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Wiley. Rapid Flow-Based Peptide Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wiley. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]

Sources

- 1. CAS 125218-33-9: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cusabio.com [cusabio.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 125218-33-9 [chemicalbook.com]

- 7. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | C14H18FNO5 | CID 21970629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 125218-33-9 this compound AKSci 3716AL [aksci.com]

- 9. N-Boc-3,5-Difluoro-L-tyrosine 95% | CAS: 1213406-89-3 | AChemBlock [achemblock.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry

An In-Depth Technical Guide to N-Boc-3-Fluoro-L-tyrosine (CAS: 125218-33-9)

In the landscape of modern drug discovery and chemical biology, the precise modification of biomolecules is paramount to enhancing their therapeutic potential and utility as research tools. This compound is a cornerstone building block in this endeavor. It is a derivative of the natural amino acid L-tyrosine, distinguished by two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the 3-position of the aromatic ring[1].

The introduction of fluorine into peptides and other bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties.[2] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a peptide's conformation, pKa, metabolic stability, and binding affinity.[3][4] The Boc group provides a robust, acid-labile protecting group, enabling its seamless integration into complex synthetic pathways, particularly solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its properties, synthesis, characterization, and critical applications.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[1] Its structure combines the chirality of a natural amino acid with the unique electronic properties of fluorine. This strategic fluorination makes it a valuable tool for creating peptides with enhanced characteristics.[]

| Property | Value | Source(s) |

| CAS Number | 125218-33-9 | [1][6][7][8] |

| Molecular Formula | C₁₄H₁₈FNO₅ | [6][8] |

| Molecular Weight | 299.29 g/mol | [6][8] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-97% | [7][9] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Dichloromethane) | [1] |

| Storage | Store long-term in a cool, dry place; -20°C recommended | [7][9] |

Synthesis and Purification Workflow

The most common and direct synthesis of this compound involves the protection of the alpha-amino group of the parent amino acid, 3-Fluoro-L-tyrosine. The causality behind this choice is straightforward: to prevent unwanted side reactions at the amine during subsequent peptide coupling steps, a protecting group is essential. The Boc group is ideal due to its stability in a wide range of conditions and its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to many other protecting groups used in peptide synthesis.

General Synthetic Protocol:

-

Dissolution: 3-Fluoro-L-tyrosine is dissolved in a suitable solvent system, often an aqueous/organic mixture like 1:1 water/dioxane.

-

Basification: A base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is added to deprotonate the amino group, rendering it nucleophilic.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The nucleophilic amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the Boc-protected amino acid.

-

Reaction Monitoring: The reaction is typically stirred at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is acidified (e.g., with KHSO₄) to a pH of ~4. This protonates the carboxylic acid and any remaining base. The product is then extracted into an organic solvent like ethyl acetate.[10]

-

Purification: The crude product is often purified by silica column chromatography to yield the final, high-purity this compound.

Sources

- 1. CAS 125218-33-9: this compound | CymitQuimica [cymitquimica.com]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

- 6. This compound CAS#: 125218-33-9 [amp.chemicalbook.com]

- 7. 125218-33-9 this compound AKSci 3716AL [aksci.com]

- 8. scbt.com [scbt.com]

- 9. cusabio.com [cusabio.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of N-Boc-3-Fluoro-L-tyrosine

Abstract

N-Boc-3-fluoro-L-tyrosine is a synthetically versatile building block of significant interest to the pharmaceutical and chemical biology sectors. Its incorporation into peptides and complex molecules allows for the introduction of a fluorine atom, which can profoundly modulate pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[] Furthermore, its derivatives are pivotal in the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging.[2][3] This guide provides a detailed examination of the predominant synthetic strategy for this compound—direct electrophilic fluorination. We will explore the mechanistic rationale, present a field-proven experimental protocol, discuss critical aspects of characterization and quality control, and address common troubleshooting scenarios to empower researchers in achieving a successful and efficient synthesis.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—make it an invaluable tool for optimizing drug candidates.[4] this compound serves as a key intermediate for introducing these advantages into peptide-based therapeutics and other complex architectures.

-

1.1 Enhancing Pharmacological Profiles: Replacing a hydrogen atom on the tyrosine ring with fluorine alters the electronic properties of the phenol group, increasing the acidity of the hydroxyl proton. This modification can enhance binding interactions within protein active sites and improve metabolic resistance to enzymatic degradation.[]

-

1.2 Enabling Advanced Imaging: The synthesis of 18F-labeled 3-fluoro-L-tyrosine analogues is crucial for PET imaging, a non-invasive technique used to study metabolic processes in vivo, particularly in oncology and neurology.[2][5]

-

1.3 Synthetic Challenges: The primary challenge in synthesizing this compound is achieving high regioselectivity. The tyrosine ring has multiple positions susceptible to electrophilic attack, making the specific introduction of fluorine at the C-3 position (ortho to the hydroxyl group) a key synthetic hurdle.

Synthetic Strategies: A Focus on Electrophilic Fluorination

While several methods can be envisioned for the synthesis of fluorinated aromatics, direct electrophilic fluorination of a protected tyrosine derivative has emerged as the most practical and widely adopted approach in both academic and industrial settings.

-

2.1 The Dominant Approach: Electrophilic Fluorination: This strategy involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). For the synthesis of this compound, the starting material is the readily available N-Boc-L-tyrosine.[6] The hydroxyl and the protected amino acid side chain are strong ortho-, para-directing activators, guiding the incoming electrophile.[7] The C-3 and C-5 positions are electronically activated, but the steric bulk of the amino acid side chain often favors fluorination at the less hindered C-3 position.

-

2.2 Key Reagent: Selectfluor™: The reagent of choice for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. It is a stable, safe-to-handle, and highly effective electrophilic fluorinating agent, representing a significant improvement over hazardous alternatives like molecular fluorine (F2).[4][8][9]

-

2.3 The Indispensable Role of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for a successful reaction. It serves two primary functions:

-

Preventing Side Reactions: It deactivates the nucleophilicity of the alpha-amino group, preventing it from reacting with the electrophilic fluorinating agent.

-

Improving Solubility: The Boc group enhances the solubility of the amino acid in the organic solvents typically required for the fluorination reaction.[6]

-

Featured Protocol: Direct Electrophilic Fluorination of N-Boc-L-Tyrosine

This section provides a detailed, step-by-step methodology for the synthesis, purification, and isolation of this compound.

-

3.1 Reaction Principle and Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich phenol ring of N-Boc-L-tyrosine acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor™. This forms a positively charged intermediate (an arenium ion or sigma complex), which is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 3-fluoro-substituted product.

-

3.2 Detailed Step-by-Step Experimental Protocol:

Materials:

-

N-Boc-L-tyrosine (1.0 eq)

-

Selectfluor™ (1.1 - 1.2 eq)

-

Acetonitrile (CH3CN), anhydrous

-

Deionized Water (H2O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-tyrosine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of N-Boc-L-tyrosine). Stir the solution at room temperature until all solids are dissolved.

-

Reagent Addition: In a single portion, add Selectfluor™ (1.1 eq) to the stirred solution.

-

Expert Insight: While a slight excess of Selectfluor™ is used to ensure complete consumption of the starting material, a large excess should be avoided to minimize the formation of di-fluorinated byproducts.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching and Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

-

Causality Note: The NaHCO3 wash is crucial for neutralizing any acidic byproducts and removing unreacted Selectfluor™ decomposition products.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product as a solid or viscous oil.

-

-

3.3 Workflow Visualization:

Caption: Synthetic workflow for this compound.

-

3.4 Purification and Isolation: The crude product typically contains the desired 3-fluoro isomer, the 3,5-difluoro byproduct, and unreacted starting material. Purification is most effectively achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid, is a common mobile phase. The acetic acid helps to improve the peak shape of the acidic product.

-

Isolation: Fractions containing the pure product (as determined by TLC/HPLC) are combined and concentrated under reduced pressure to yield this compound as a white to off-white solid.

-

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. This forms the self-validating system of the protocol.

-

4.1 Spectroscopic Verification:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the Boc group (~1.4 ppm, singlet, 9H) and the amino acid backbone. The aromatic region will show complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[10]

-

¹⁹F NMR: This is a definitive technique for confirming successful fluorination. The product should exhibit a single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons.

-

¹³C NMR: The carbon spectrum will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly attached to the fluorine, typically in the range of 240-250 Hz.

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the product (C14H18FNO5, MW: 299.29).[11]

-

-

4.2 Purity Assessment (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[] A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid or formic acid). Purity should typically exceed 95% for use in further applications.[13]

-

4.3 Tabulated Data Summary:

| Parameter | Specification | Typical Result | Analytical Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C14H18FNO5 | Conforms | MS |

| Molecular Weight | 299.29 g/mol | 300.1 [M+H]⁺ | ESI-MS |

| ¹⁹F NMR | Single resonance | Conforms | NMR Spectroscopy |

| Purity | ≥95.0% | 97.5% | RP-HPLC |

| Storage | -20°C, desiccated | - | - |

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Inefficient extraction or purification. | Ensure anhydrous conditions. Increase reaction time or slightly increase the equivalents of Selectfluor™. Optimize work-up and chromatography procedures. |

| Poor Regioselectivity (Presence of 3,5-difluoro byproduct) | Reaction conditions are too harsh; Over-equivalence of fluorinating agent. | Use no more than 1.1-1.2 equivalents of Selectfluor™. Run the reaction at room temperature or below (0°C). Monitor carefully and stop the reaction once the starting material is consumed. |

| Incomplete Reaction | Inactive reagent; Insufficient reaction time; Poor solvent quality. | Use a fresh bottle of Selectfluor™. Ensure the use of anhydrous acetonitrile. Extend reaction time and continue monitoring by TLC/HPLC. |

| Difficult Purification | Co-elution of product and byproducts. | Add a small amount of acid (e.g., 0.5% acetic acid) to the eluent to sharpen the product peak. Use a shallower gradient during column chromatography. |

Safety Precautions: Selectfluor™ is an oxidizing agent and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed in a well-ventilated fume hood.

Conclusion

The direct electrophilic fluorination of N-Boc-L-tyrosine using Selectfluor™ is a robust and reliable method for the synthesis of this compound. This guide outlines a comprehensive and validated protocol, emphasizing the mechanistic rationale behind key steps and providing a framework for troubleshooting. By adhering to the principles of careful reaction monitoring, controlled stoichiometry, and rigorous purification and characterization, researchers can confidently produce this valuable fluorinated amino acid for applications ranging from peptide synthesis to the development of advanced molecular probes.

References

-

Chao, M. N., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 27(3), 993. Available from: [Link]

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212. Available from: [Link]

-

Azad, B., Ashique, R., & Chirakal, R. (2008). Selective fluorination of m-tyrosine by OF2. Journal of Fluorine Chemistry, 129(1), 22-27. Available from: [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31-44. Available from: [Link]

-

G. de la Cuesta, L., et al. (2020). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Chemistry – A European Journal, 26(61), 13838-13842. Available from: [Link]

-

Garaev, T. M., et al. (2019). A Simple and Efficient Stereoselective Synthesis of a 2,3‐Difluorosialic Acid‐Based Influenza Virus Neuraminidase Inhibitor. Chemistry – A European Journal, 25(47), 11091-11095. Available from: [Link]

-

Jones, R. J., & Rapoport, H. (1990). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 55(4), 1144-1154. Available from: [Link]

-

Eshghi, S., et al. (2004). A new precursor for the preparation of 6-[18F]-fluoro-L-m-tyrosine (FMT). eScholarship, University of California. Available from: [Link]

-

Azad, B., Ashique, R., & Chirakal, R. (2008). Selective fluorination of m-tyrosine by OF2. ElectronicsAndBooks. Available from: [Link]

-

Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5550. Available from: [Link]

-

Van Opdenbosch, N., et al. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International Journal of Peptide and Protein Research, 38(6), 554-561. Available from: [Link]

-

Bonacasa, A. (2022). The synthesis of 3-formyltyrosine for the purpose of in virto fluorescent visualization of microtubules. Binghamton University--SUNY. Available from: [Link]

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

-

CUSABIO. (n.d.). This compound. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. Retrieved from: [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

-

Li, Z., & Conti, P. S. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceutics, 14(10), 2207. Available from: [Link]

-

Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of L-tyrosine hydrochloride. Retrieved from: [Link]

Sources

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 13. cusabio.com [cusabio.com]

A Technical Guide to N-Boc-3-Fluoro-L-tyrosine: Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary

N-Boc-3-Fluoro-L-tyrosine is a synthetically modified amino acid derivative that has emerged as a critical building block in medicinal chemistry and peptide science. By incorporating a fluorine atom onto the phenyl ring of tyrosine and protecting the alpha-amino group with a tert-butyloxycarbonyl (Boc) moiety, this compound offers researchers a powerful tool for enhancing the therapeutic properties of peptides and small molecules. The strategic introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides an in-depth analysis of the physicochemical properties of this compound, outlines its synthesis and characterization, details its applications, and presents a validated protocol for its incorporation into peptide chains using solid-phase synthesis.

Introduction: The Strategic Role of Fluorinated Amino Acids

In the landscape of modern drug development, the use of non-canonical amino acids is a cornerstone strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability.[] Among these, fluorinated amino acids have gained prominence. The substitution of a hydrogen atom with fluorine—the most electronegative element—can induce profound changes in a molecule's electronic properties, pKa, and conformation without significantly increasing its size.

This compound is a derivative of the amino acid tyrosine, featuring two key modifications:

-

Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group reversibly masks the primary amine, preventing unwanted side reactions during peptide synthesis. It is stable under many reaction conditions but can be cleanly removed using mild acidic conditions, such as with trifluoroacetic acid (TFA).[1]

-

3-Fluoro Substitution : A fluorine atom is installed at the 3-position of the aromatic ring. This modification is instrumental in enhancing the biological activity and metabolic stability of the resulting peptide or drug candidate.[1]

This combination makes this compound an invaluable reagent for designing next-generation therapeutics, particularly in oncology and neurobiology, where tyrosine-containing peptides play crucial roles.[4]

Physicochemical and Structural Properties

The precise molecular characteristics of this compound are fundamental to its application. Its molecular formula is C14H18FNO5, and its molecular weight is approximately 299.29 g/mol .[5][6][7] The compound typically presents as a white to off-white solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).[1]

| Property | Value | Source(s) |

| Molecular Weight | 299.29 g/mol | [5][6][7] |

| Molecular Formula | C14H18FNO5 | [1][5][8][9] |

| CAS Number | 125218-33-9 | [5][8][9] |

| Appearance | White to off-white solid powder | [1][8] |

| Purity | Typically ≥95% | [8][10] |

| Solubility | Soluble in organic solvents (DCM, DMSO) | [1] |

| Storage | Long-term at -20°C | [8] |

The diagram below illustrates the key functional components of the this compound molecule.

Caption: Chemical structure of this compound.

Synthesis and Characterization

This compound is typically synthesized from its precursor, 3-Fluoro-L-tyrosine.[7][11] The synthesis involves the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

General Synthetic Scheme: 3-Fluoro-L-tyrosine + Boc₂O --(Base, Solvent)--> this compound

Upon purification, the final product's identity and purity are confirmed using a suite of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR specifically verifies the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the successful incorporation of the Boc group and the elemental composition.

-

HPLC : Used to determine the purity of the final compound, which is critical for its use in peptide synthesis.

Core Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

-

Peptide Synthesis : It serves as a key building block in both solid-phase and solution-phase peptide synthesis to create novel peptides with enhanced characteristics.[1][4]

-

Drug Design and Medicinal Chemistry : The introduction of fluorine can block sites of metabolic degradation (e.g., cytochrome P450-mediated oxidation), thereby increasing the in vivo half-life of a drug.[2] Fluorine can also modulate the acidity of the nearby phenolic hydroxyl group, potentially enhancing binding interactions with target receptors through altered hydrogen bonding.

-

¹⁹F NMR Probes : Given that fluorine is virtually absent in biological systems, peptides containing a ¹⁹F label can be studied in complex biological environments using ¹⁹F NMR spectroscopy. This allows for non-invasive monitoring of peptide-protein interactions, conformational changes, and cellular uptake.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This section provides a standardized workflow for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Merrifield resin). This protocol assumes a standard Boc-based SPPS strategy.

Caption: Standard cycle for Boc-based Solid-Phase Peptide Synthesis.

Materials:

-

Peptide-resin (with a free N-terminal Boc group)

-

This compound

-

Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization base: N,N-Diisopropylethylamine (DIPEA) in DCM

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Action: Place the peptide-resin in the synthesis vessel and wash with DMF and DCM for 20-30 minutes.

-

Rationale: This step swells the resin beads, ensuring that all reactive sites are accessible to reagents.

-

-

Boc Deprotection:

-

Action: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. Perform this step twice.

-

Rationale: TFA cleaves the acid-labile Boc group from the N-terminus of the growing peptide chain, exposing a free amine (as a trifluoroacetate salt) for the next coupling reaction.

-

-

Washing and Neutralization:

-

Action: Wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual TFA. Neutralize the resin by treating it with 10% DIPEA in DCM for 5-10 minutes. Wash again with DCM.

-

Rationale: Complete removal of acid is critical, as residual TFA would neutralize the incoming activated amino acid. Neutralization with a non-nucleophilic base like DIPEA deprotonates the terminal ammonium salt to yield a free amine, which is necessary for the coupling reaction.

-

-

Coupling of this compound:

-

Action: In a separate vial, pre-activate this compound (3-4 equivalents relative to the resin loading) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin.

-

Rationale: HBTU is a standard activating agent that converts the carboxylic acid of the amino acid into a highly reactive intermediate. This intermediate readily reacts with the free amine on the peptide-resin to form a stable amide bond.

-

-

Reaction and Monitoring:

-

Action: Agitate the reaction mixture for 1-2 hours at room temperature. To check for completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Rationale: The Kaiser test detects free primary amines. A negative result confirms that all available N-terminal amines have been successfully coupled.

-

-

Final Wash:

-

Action: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Rationale: This prepares the newly elongated peptide-resin for the next cycle of deprotection and coupling.

-

This cycle is repeated until the desired peptide sequence is fully synthesized. Finally, the completed peptide is cleaved from the resin support using a strong acid, such as hydrofluoric acid (HF).

Conclusion

This compound stands as a premier example of how strategic chemical modification can yield powerful building blocks for biomedical research. Its dual functionality—combining a robust protecting group with a bio-enhancing fluorine atom—provides chemists and drug developers with a reliable and effective tool. By enabling the synthesis of peptides with improved metabolic stability, tailored receptor affinity, and utility as spectroscopic probes, this compound will continue to facilitate significant advancements in the design of next-generation therapeutics and biochemical tools.

References

-

Cusabio. (n.d.). This compound. Retrieved from Cusabio website. [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. Retrieved from National Center for Biotechnology Information. [Link]

-

Chem-Impex International, Inc. (n.d.). Boc-L-tyrosine. Retrieved from Chem-Impex website. [Link]

-

PubChem. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from National Center for Biotechnology Information. [Link]

-

Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

- 1. CAS 125218-33-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | C14H18FNO5 | CID 21970629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. cusabio.com [cusabio.com]

- 9. 125218-33-9 this compound AKSci 3716AL [aksci.com]

- 10. N-Boc-3,5-Difluoro-L-tyrosine 95% | CAS: 1213406-89-3 | AChemBlock [achemblock.com]

- 11. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Comprehensive Structure Elucidation of N-Boc-3-Fluoro-L-tyrosine

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Formula

N-Boc-3-Fluoro-L-tyrosine is a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery.[1] Its incorporation into peptides can induce favorable conformational constraints, enhance metabolic stability, and serve as a sensitive probe for studying molecular interactions. However, its utility is predicated on absolute certainty of its structure. The presence of a labile tert-butyloxycarbonyl (Boc) protecting group, a stereocenter at the alpha-carbon, and a specific fluorine substitution pattern on the aromatic ring necessitates a multi-faceted analytical approach.

-

What is the exact mass and elemental composition?

-

What is the precise atomic connectivity and substitution pattern?

-

What is the stereochemical integrity of the chiral center?

Part 1: Foundational Verification via High-Resolution Mass Spectrometry (HRMS)

The first step in any structure elucidation is to confirm the molecular formula. For a molecule of this complexity, low-resolution mass spectrometry is insufficient. We require the precision of High-Resolution Mass Spectrometry to distinguish our target from potential isobaric impurities.

Causality of Method Selection: Why ESI-TOF?

Electrospray Ionization (ESI) is the chosen method due to its "soft" ionization nature, which is critical for analyzing molecules with labile functional groups like the Boc protector.[2] ESI minimizes in-source fragmentation, ensuring that the predominant species observed is the intact molecular ion. This is coupled with a Time-of-Flight (TOF) mass analyzer, which provides the high mass accuracy (typically < 5 ppm) needed to confidently determine the elemental composition.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run. Set the instrument to positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

-

Also, look for common adducts such as the sodium adduct [M+Na]⁺.

-

Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.

-

Anticipated Results & Validation

The molecular formula for this compound is C₁₄H₁₈FNO₅.[3] The expected results are summarized below. A match within 5 ppm error provides strong evidence for the correct elemental composition.

| Ion | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) | Elemental Composition |

| [M+H]⁺ | 300.12415 | To be determined | < 5 | C₁₄H₁₉FNO₅⁺ |

| [M+Na]⁺ | 322.10610 | To be determined | < 5 | C₁₄H₁₈FNNaO₅⁺ |

Part 2: Definitive Connectivity Mapping with NMR Spectroscopy

While HRMS confirms the elemental formula, it provides no information about atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing a detailed map of the molecular structure.[4][5] For this specific molecule, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is mandatory for unambiguous assignment.

The NMR Elucidation Workflow

The logical flow of NMR analysis ensures each experiment builds upon the last, culminating in a fully assigned structure.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.[4] The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Use a high-field spectrometer (≥400 MHz) equipped with a broadband probe. Lock, tune, and shim the instrument for optimal field homogeneity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key signals to identify are the sharp singlet for the Boc group's nine equivalent protons and the aromatic protons, which will show splitting due to both H-H and H-F coupling.[4]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This should yield a single sharp peak, confirming the presence of one fluorine environment. The chemical shift is highly sensitive to the electronic environment.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Look for the characteristic Boc carbons, the carbonyl, and the aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), a key diagnostic feature.

-

2D NMR Acquisition:

-

COSY: Reveals proton-proton couplings, essential for tracing the -CH-CH₂- spin system of the tyrosine backbone.

-

HSQC: Correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.

-

HMBC: Detects longer-range (2-3 bond) couplings between protons and carbons. This is crucial for confirming the position of the fluorine atom by observing correlations from aromatic protons to the fluorinated carbon (C3) and from the β-protons of the side chain to the C1 aromatic carbon.

-

Predicted NMR Assignments and Interpretation

The following table outlines the expected chemical shifts and key correlations. Note that actual values may vary based on solvent and concentration. The parent L-tyrosine data serves as a reference.[7]

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (q) | Boc-C=O |

| Boc C (CH₃)₃ | - | ~80.5 (s) | Boc-CH₃ |

| Boc C=O | - | ~155.5 (s) | α-H, Boc-CH₃ |

| α-CH | ~4.3-4.5 (m, 1H) | ~56.0 (d) | β-CH₂, C1, C=O |

| β-CH₂ | ~2.9-3.2 (m, 2H) | ~37.0 (t) | α-CH, C1, C2, C6 |

| C1 | - | ~128.0 (d, d) | β-CH₂, H2, H6 |

| C2 | ~7.0-7.2 (d) | ~115.0 (d, d) | C4, C6 |

| C3 | - | ~158.0 (d, ¹JCF ≈ 245 Hz) | H2, H4 |

| C4 | ~6.8-7.0 (t) | ~116.0 (d, d) | C2, C6 |

| C5 | ~6.7-6.9 (m) | ~124.0 (d, d) | C1, C3 |

| C6 | ~7.0-7.2 (d) | ~130.0 (d) | C2, C4 |

Key Diagnostic Insights:

-

The large ¹JCF coupling in the ¹³C spectrum definitively identifies C3.

-

HMBC correlations from H2 and H4 to C3 will confirm the fluorine position.

-

The splitting patterns in the aromatic region of the ¹H spectrum will be complex due to ³JHH, ⁴JHH, ³JHF, and ⁴JHF couplings, but can be fully resolved with 2D techniques.

Part 3: Confirmation of Stereochemical Integrity

The synthesis of non-canonical amino acids or their manipulation can sometimes lead to partial or complete racemization.[1] Confirming the "L" configuration is a critical quality control step, as the biological activity of peptides is highly dependent on stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Causality of Method Selection: Chiral Stationary Phases

Chiral HPLC relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies, leading to different retention times. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective as they can interact via multiple mechanisms (ionic, hydrogen bonding, etc.).[8]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column, for example, an Astec CHIROBIOTIC® T or equivalent.

-

Mobile Phase Development: A typical mobile phase for this type of separation is a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer, often with a small amount of acid (e.g., formic or acetic acid) to control ionization.[8] A common starting point is 80:20 Methanol:Water with 0.1% Formic Acid.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Analysis:

-

Inject the sample onto the equilibrated HPLC system.

-

Monitor the elution profile using a UV detector (e.g., at 220 nm or 275 nm).

-

The desired result is a single sharp peak.

-

-

Validation (Self-Validation System):

-

If available, inject an authentic standard of this compound to confirm the retention time.

-

Ideally, inject a sample of the racemic mixture (N-Boc-3-Fluoro-DL-tyrosine). This will demonstrate the column's ability to separate the two enantiomers and will confirm which peak corresponds to the L-enantiomer. The sample should show >99% purity for the desired L-enantiomer peak.

-

Data Integration: The Convergence of Evidence

The final step is to synthesize all the data into a single, cohesive structural proof.

Caption: Integrated evidence model for structure validation.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically addressing the questions of elemental composition (HRMS), atomic connectivity (multi-dimensional NMR), and stereochemical integrity (chiral HPLC), we create a self-validating system. Each piece of data constrains the possible structures, and together they converge on a single, unambiguous solution. This rigorous approach is not merely academic; it is a prerequisite for the successful application of such advanced building blocks in the demanding fields of peptide synthesis and drug development.

References

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

-

NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. Available at: [Link]

-

Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]

-

HPLC analysis of products of L-tyrosine [18 F]fluoroethylation in the synthesis of O-(2′-[18 F]fluoroethyl)-L-tyrosine. ResearchGate. Available at: [Link]

-

This compound. Cusabio. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

-

Analysis of fluorine and iodine derivatives of tyrosine. PubMed. Available at: [Link]

-

Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. PubMed Central. Available at: [Link]

-

Chiral HPLC of [ 18 F]FET showing L-[ 18 F]FET-94.19%, D-[ 18... ResearchGate. Available at: [Link]

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

MS fragmentation pattern with Boc protected amines. Reddit. Available at: [Link]

-

Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

L-Tyrosine. Biological Magnetic Resonance Bank. Available at: [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]

-

L-Tyrosine | C9H11NO3. PubChem. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Human Metabolome Database. Available at: [Link]spectra/nmr_one_d/158)

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 6. biophysics.org [biophysics.org]

- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-3-Fluoro-L-tyrosine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-3-Fluoro-L-tyrosine in Modern Drug Discovery

This compound is a synthetic amino acid derivative of critical importance in medicinal chemistry and peptide synthesis. Its structure incorporates two key modifications to the natural amino acid L-tyrosine: the N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is introduced at the 3-position of the phenyl ring. The Boc group is a cornerstone of peptide chemistry, enabling controlled, stepwise assembly of peptide chains by preventing unwanted side reactions at the amine terminus. The introduction of fluorine is a widely used strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2]

Given its role as a high-value building block, verifying the identity, purity, and structural integrity of this compound is paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational requirement for reproducible downstream success in complex syntheses, such as in the development of PROTACs or novel peptide therapeutics.[3] This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), framed from the perspective of experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and even ¹⁹F NMR provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.

Expert Insight: Experimental Design Choices

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the compound's polarity and the presence of exchangeable protons (amine and carboxylic acid). DMSO-d₆ solubilizes the sample well and shifts the residual water peak away from key signal regions. The amine (N-H) and carboxylic acid (O-H) protons are often observable in DMSO-d₆, providing additional structural confirmation.

The following diagram illustrates the molecular structure with numbering conventions used for NMR signal assignment.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The rigorous spectroscopic analysis of this compound using NMR, IR, and MS is an indispensable process. Each technique provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the precise atomic connectivity and stereochemistry, IR spectroscopy provides a rapid check for essential functional groups, and high-resolution MS validates the elemental composition with exceptional accuracy. Together, these methods form a self-validating system that guarantees the structural integrity and purity of this vital chemical building block, ensuring the reliability and success of subsequent research and development endeavors.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Cusabio. (n.d.). This compound. Retrieved from [Link]

-

Kirk, K. L., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry, 50, 4909-4913. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). N-Boc-L-tyrosine. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-fluoro-DL-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

Scintilla, A. M., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. Retrieved from [Link]

-

Bonacasa, A. (2018). The synthesis of 3-formyltyrosine for the purpose of in vitro fluorescence. Binghamton University Scholars Program. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

-

Requena, J. R., et al. (2001). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation. ResearchGate. Retrieved from [Link]

-

Zlatopolskiy, B. D., et al. (2018). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tyrosine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-Boc-3-Fluoro-L-tyrosine in Organic Solvents

Abstract

N-Boc-3-Fluoro-L-tyrosine is a crucial fluorinated amino acid derivative used extensively in peptide synthesis and medicinal chemistry to enhance the metabolic stability and biological activity of novel therapeutics.[1][] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of synthetic workflows. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents a standardized experimental protocol for solubility determination, and offers a detailed analysis of its solubility profile across a range of common organic solvents.

Introduction

Chemical Identity and Significance

This compound, systematically named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine.[1] It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the 3-position of the aromatic ring.[1]

-

The Boc Group: This acid-labile protecting group is fundamental in peptide synthesis, preventing unwanted reactions at the amine terminus while peptide bonds are formed.[3] Its bulky, lipophilic nature significantly influences the molecule's overall solubility characteristics.

-

The Fluoro Group: The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[][4] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[][3] These modifications can lead to improved pharmacokinetic profiles for peptide-based drugs.[]

The Critical Role of Solubility in Pharmaceutical R&D

Solubility is a critical physical property that impacts nearly every stage of drug development:

-

Synthesis: Ensuring that reactants are fully dissolved is key to achieving optimal reaction rates and yields. Poor solubility can lead to incomplete reactions and complex purification challenges.

-

Purification: Techniques like chromatography and crystallization are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: For a drug to be effective, it must be soluble in a suitable delivery vehicle. Early characterization of solubility helps guide formulation development.

Understanding the solubility of intermediates like this compound is therefore not merely a matter of academic interest but a practical necessity for efficient and successful drug development.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is the guiding principle, referring to the polarity of the molecules involved.[5]

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have large dipole moments and can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

-

Hydrogen Bonding: this compound has functional groups capable of both donating (hydroxyl, carboxylic acid) and accepting (carbonyls, hydroxyl, fluorine) hydrogen bonds. Its solubility is enhanced in solvents that can participate in these interactions.

-

Structural Influence:

-

Amino Acid Core: The zwitterionic potential of the core amino acid structure contributes to polarity.

-

Boc Group: The bulky, nonpolar tert-butyl group increases lipophilicity, enhancing solubility in less polar solvents compared to the unprotected amino acid.[3]

-

Fluorophenyl Ring: The fluorinated aromatic ring is largely hydrophobic but also possesses a dipole moment, allowing for favorable interactions with a range of solvents.

-

Experimental Determination of Solubility

To provide reliable and reproducible data, a standardized method for determining equilibrium solubility is required. The Saturation Shake-Flask Method is considered the gold standard for its accuracy and reliability.[6][7]

Methodology: The Saturation Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 18-24 hours) to ensure equilibrium is achieved.[7][8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial to remove all undissolved solid particles.[5]

-

Quantification: Prepare an accurate dilution of the filtrate. Analyze this solution using a validated HPLC method with a UV detector. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

Solubility Profile of this compound

While specific quantitative data from a single source is often proprietary, a qualitative and semi-quantitative profile can be constructed based on the compound's structure and data from chemical suppliers and related literature.[1][9]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Relative Polarity[10] | Estimated Solubility | Rationale for Interaction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | Strong H-bond acceptor, high polarity effectively solvates the entire molecule.[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | Strong H-bond acceptor, highly polar, widely used for peptide synthesis.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Good H-bond acceptor, moderate polarity solvates both polar and nonpolar regions. |

| Methanol (MeOH) | Polar Protic | 0.762 | High | Acts as both H-bond donor and acceptor, interacts well with the acid/phenol groups. |

| Ethanol (EtOH) | Polar Protic | 0.654 | Moderate to High | Similar to methanol but slightly less polar due to the longer alkyl chain. |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Moderate | Good dipole, but a weaker H-bond acceptor than DMSO or DMF. |

| Dichloromethane (DCM) | Halogenated | 0.309 | Moderate | Solvates the Boc group and aromatic ring well; less effective for polar groups.[1][9] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Low to Moderate | Moderate polarity and H-bond acceptor, balances polar/nonpolar features. |

| Toluene | Aromatic | 0.099 | Very Low | Nonpolar; interacts favorably only with the aromatic ring and Boc group. |

| Hexane | Aliphatic | 0.009 | Insoluble | Highly nonpolar; cannot overcome the solute-solute interactions of the polar groups. |

Analysis and Interpretation

-

High Solubility in Polar Aprotic Solvents: this compound exhibits excellent solubility in highly polar aprotic solvents like DMSO and DMF.[1] These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar carboxylic acid, phenol, and carbamate functionalities, as well as the nonpolar regions of the molecule.

-

Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also effective solvents. They can act as both hydrogen bond donors and acceptors, establishing a strong network of intermolecular forces with the solute. Solubility tends to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol), due to a decrease in overall solvent polarity.[12]

-

Limited Solubility in Nonpolar Solvents: Solubility is significantly lower in nonpolar solvents such as toluene and hexane. These solvents primarily interact through weak van der Waals forces, which are insufficient to break the strong hydrogen bonding and dipole-dipole interactions between the this compound molecules in the solid state.

Practical Applications and Considerations

-

Solvent Selection for Synthesis: For reactions involving this compound, particularly in peptide coupling steps, DMF and DMSO are excellent choices to ensure complete dissolution of reactants.[9][11] For less polar reagents, a co-solvent system like DCM/DMF might be employed.

-

Purification Strategies:

-

Crystallization: To crystallize the product, a binary solvent system is often ideal. One might dissolve the compound in a solvent of high solubility (e.g., methanol or THF) and then slowly add an anti-solvent in which it is poorly soluble (e.g., water or hexane) to induce precipitation.

-

Chromatography: In normal-phase chromatography, a nonpolar mobile phase (e.g., hexane/ethyl acetate) would result in strong retention on a polar stationary phase (silica). In reverse-phase HPLC, a polar mobile phase (e.g., acetonitrile/water) is used, where knowledge of solubility helps prevent precipitation on the column.

-

Conclusion

The solubility of this compound is dictated by its multifunctional chemical structure. It is highly soluble in polar aprotic and protic solvents capable of strong hydrogen bonding and dipole interactions, such as DMSO, DMF, and methanol. Its solubility is moderate in solvents of intermediate polarity like DCM and THF, and poor in nonpolar solvents like hexane. This technical guide provides the theoretical framework, a robust experimental protocol, and a practical solubility profile to assist researchers in making informed decisions for solvent selection in synthesis, purification, and formulation, thereby streamlining research and development workflows.

References

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Available at: [Link]

-

Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Available at: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]

-

Al Musaimi, O., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]

-

Avdeef, A. (2012). Solubility Measurements. ResearchGate. Available at: [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Zhang, L., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Journal of Molecular Liquids, 264, 462-469. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available at: [Link]

-

Myatt, G.J., et al. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 14, 2629-2655. Available at: [Link]

Sources

- 1. CAS 125218-33-9: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. refp.cohlife.org [refp.cohlife.org]

A Researcher's Guide to Sourcing and Application of N-Boc-3-Fluoro-L-tyrosine

Introduction: The Strategic Value of a Single Fluorine Atom

In the landscape of peptide chemistry and drug discovery, precision is paramount. The introduction of subtle yet powerful modifications to amino acid building blocks can profoundly influence the biological activity, metabolic stability, and analytical tractability of novel peptides and therapeutic candidates. N-α-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine, commonly referred to as N-Boc-3-Fluoro-L-tyrosine or Boc-Tyr(3-F)-OH, represents a key strategic tool in this endeavor.

This non-proteinogenic amino acid is a derivative of L-tyrosine, featuring a fluorine atom at the 3-position of the phenol ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine. The fluorine substitution is not merely an incremental change; it endows the molecule with unique properties that are highly sought after by researchers. The primary application lies in its use as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe.[1][2] Given that fluorine is virtually absent in biological systems, a ¹⁹F-labeled peptide provides a clean and highly sensitive spectroscopic window to study protein structure, dynamics, conformational changes, and ligand interactions without background noise.[1][2][3] Furthermore, the strategic introduction of fluorine can enhance the pharmacological properties of a drug candidate, improving metabolic stability, binding affinity, and lipophilicity.[4][5][6][7]

This guide provides a comprehensive overview for researchers on sourcing high-quality this compound, detailing critical quality parameters, a directory of commercial suppliers, and a practical workflow for its application in solid-phase peptide synthesis (SPPS).

Critical Quality Parameters for Sourcing this compound